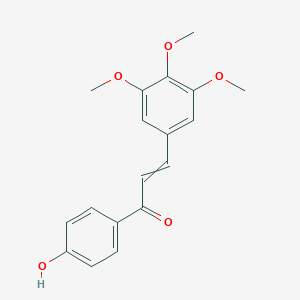
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in turmeric. It has been used for centuries in traditional medicine due to its anti-inflammatory, antioxidant, and anticancer properties. Curcumin is widely studied in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exerts its biological effects through various mechanisms, including the modulation of signaling pathways, the inhibition of enzymes, and the regulation of gene expression. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the modulation of oxidative stress, and the regulation of cell proliferation and apoptosis. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several advantages for laboratory experiments, including its low toxicity and availability. However, curcumin has poor solubility in water, which can limit its use in some experiments. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of curcumin, including the development of more efficient synthesis methods, the improvement of curcumin's bioavailability, and the identification of new therapeutic applications. The use of curcumin in combination with other drugs or therapies is also an area of interest for future research. Additionally, the study of curcumin's effects on gut microbiota and its potential role in the prevention of gastrointestinal diseases is an emerging area of research.
Métodos De Síntesis
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be synthesized in the laboratory using various methods, including the Claisen-Schmidt condensation and the Wittig reaction. The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has also been shown to improve cognitive function and reduce the risk of cardiovascular disease.
Propiedades
Número CAS |
108132-05-4 |
|---|---|
Nombre del producto |
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11,19H,1-3H3 |
Clave InChI |
UTPDEDVSUZRNQN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



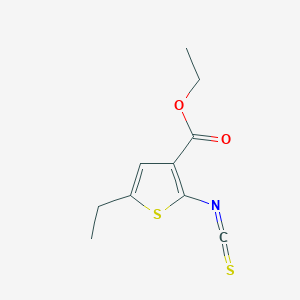
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
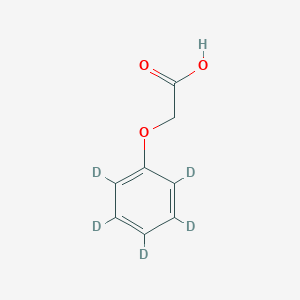
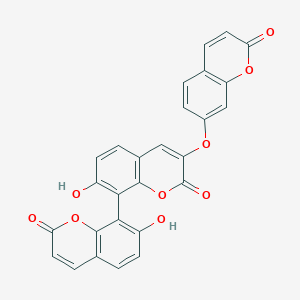
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
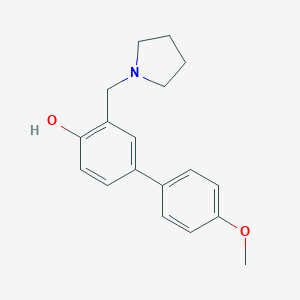
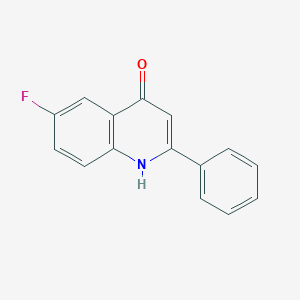
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
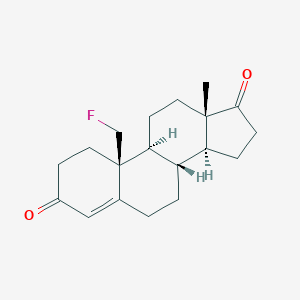
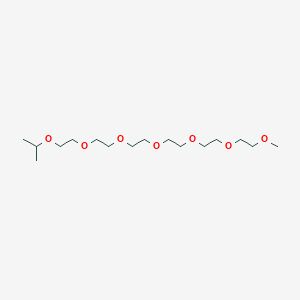
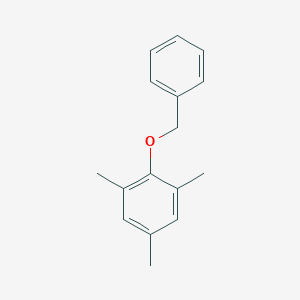
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)